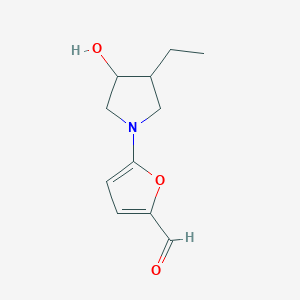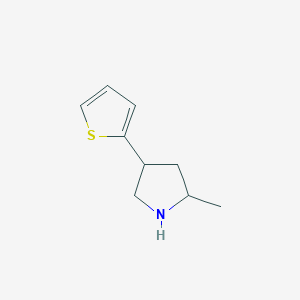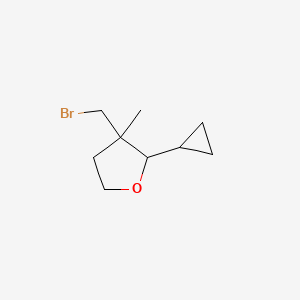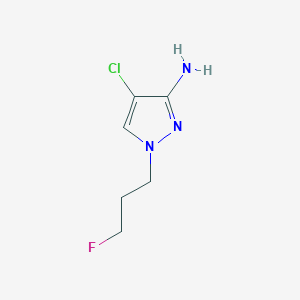![molecular formula C11H19Br B13166811 ([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13166811.png)
([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane: is an organic compound with the molecular formula C11H19Br and a molecular weight of 231.17 g/mol . This compound is a member of the cycloalkane family, characterized by its cyclobutane and cyclopentane rings, which are connected via a bromomethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane typically involves the bromination of a cyclobutylmethyl precursor followed by a coupling reaction with cyclopentane. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: ([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding cyclobutylmethylcyclopentane.
Oxidation Reactions: Oxidation of this compound can be carried out using oxidizing agents like potassium permanganate (KMnO4) to yield carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products:
- Substitution reactions yield various substituted cyclobutylmethylcyclopentanes.
- Reduction reactions produce cyclobutylmethylcyclopentane.
- Oxidation reactions result in carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: ([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of cycloalkane derivatives on biological systems.
Medicine:
Drug Development: this compound may be explored for its potential therapeutic properties, including its use as a building block for drug candidates.
Industry:
Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of ([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The cyclobutane and cyclopentane rings provide structural stability and influence the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Cyclobutylmethylcyclopentane: Lacks the bromomethyl group, resulting in different reactivity and applications.
(1-Chloromethylcyclobutyl)methylcyclopentane: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Uniqueness: ([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane is unique due to its specific combination of cyclobutane and cyclopentane rings connected by a bromomethyl group
Eigenschaften
Molekularformel |
C11H19Br |
|---|---|
Molekulargewicht |
231.17 g/mol |
IUPAC-Name |
[1-(bromomethyl)cyclobutyl]methylcyclopentane |
InChI |
InChI=1S/C11H19Br/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h10H,1-9H2 |
InChI-Schlüssel |
DFVINRWTOPBPQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CC2(CCC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene](/img/structure/B13166748.png)


![3-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13166767.png)

![3-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13166777.png)





